Methyl 1-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate Methyl 1-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate
Brand Name: Vulcanchem
CAS No.: 288303-88-8
VCID: VC5711723
InChI: InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-12(9(14)16-4)7-5-6-8-12/h5-6H,7-8H2,1-4H3,(H,13,15)
SMILES: CC(C)(C)OC(=O)NC1(CC=CC1)C(=O)OC
Molecular Formula: C12H19NO4
Molecular Weight: 241.287

Methyl 1-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate

CAS No.: 288303-88-8

Cat. No.: VC5711723

Molecular Formula: C12H19NO4

Molecular Weight: 241.287

* For research use only. Not for human or veterinary use.

Methyl 1-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate - 288303-88-8

Specification

CAS No. 288303-88-8
Molecular Formula C12H19NO4
Molecular Weight 241.287
IUPAC Name methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate
Standard InChI InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-12(9(14)16-4)7-5-6-8-12/h5-6H,7-8H2,1-4H3,(H,13,15)
Standard InChI Key ZXXOXQIRVGVCOU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1(CC=CC1)C(=O)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises a cyclopent-3-ene ring substituted with:

  • A Boc-protected amino group (-NHBoc) at position 1.

  • A methyl ester (-COOCH₃) at the carboxylate position.

The conjugated double bond in the cyclopentene ring introduces strain and reactivity, while the Boc group enhances stability during synthetic manipulations .

Table 1: Comparative Analysis of Cyclopentene Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Features
Methyl 1-((Boc)amino)cyclopent-3-enecarboxylateC₁₂H₁₉NO₄241.28Boc protection, cyclopent-3-ene backbone, methyl ester
Methyl 4-((Boc)amino)cyclopent-2-enecarboxylateC₁₂H₁₉NO₄241.28Structural isomer with substituents at positions 4 (amino) and 2 (double bond)
3-[(Boc)amino]bicyclo[1.1.1]pentane-1-carboxylic acidC₁₁H₁₇NO₄227.26Bicyclic scaffold, carboxylic acid functionality

Synthesis and Functionalization

Hypothetical Synthesis Pathways

While no direct synthesis protocols for Methyl 1-((Boc)amino)cyclopent-3-enecarboxylate are documented, analogous routes for cyclopentene derivatives suggest potential strategies:

  • Cyclopentadiene Functionalization:

    • Reaction of cyclopentadiene with tert-butyl isocyanate to form an intermediate urea, followed by esterification with methanol .

    • Stereochemical control via chiral catalysts to achieve enantioselective amino group placement.

  • Boc Protection Post-Functionalization:

    • Introduction of the amino group via azide reduction or Gabriel synthesis, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O).

Key Reactions

  • Oxidation: The cyclopentene double bond may undergo epoxidation or dihydroxylation, enabling access to polyfunctional intermediates .

  • Reduction: Selective hydrogenation could yield saturated analogs for comparative bioactivity studies.

  • Nucleophilic Substitution: The Boc group’s labile nature allows deprotection under acidic conditions (e.g., HCl/dioxane), exposing the free amine for further coupling .

Applications in Medicinal Chemistry

Peptide Mimetics and Bioisosteres

The bicyclic and strained nature of cyclopentene derivatives makes them attractive as peptide backbone replacements. For example:

  • Bicyclo[1.1.1]pentane carboxylates serve as rigid spacers in protease inhibitors .

  • The Boc group’s orthogonal protection enables sequential solid-phase peptide synthesis (SPPS).

Enzyme Inhibition Studies

Structural analogs with similar substitution patterns exhibit enzyme-modulatory activity:

  • Cancer Metabolism: Cyclopentene-based inhibitors targeting NAD-dependent enzymes (e.g., sirtuins) show IC₅₀ values in the low micromolar range .

  • Antiviral Agents: Difluoromethylene-substituted cyclopentenes demonstrate efficacy against viral proteases .

Table 2: Biological Activity of Analogous Compounds

CompoundTarget EnzymeIC₅₀ (µM)Application Area
Methyl 4-((Boc)amino)cyclopent-2-enecarboxylateSirtuin-150Anticancer Research
3-[(Boc)amino]bicyclo[1.1.1]pentane-1-carboxylic acidHIV-1 Protease12Antiviral Development

Stability and Reactivity

Boc Group Dynamics

The tert-butoxycarbonyl group confers:

  • Acid Sensitivity: Cleavable under trifluoroacetic acid (TFA) or HCl, enabling controlled deprotection.

  • Steric Shielding: Protects the amine from unwanted side reactions during multistep syntheses .

Cyclopentene Ring Reactivity

  • Electrophilic Additions: The strained double bond undergoes Diels-Alder reactions with dienophiles, facilitating access to polycyclic frameworks.

  • Ring-Opening Metathesis: Grubbs catalyst-mediated transformations yield functionalized acyclic products.

Challenges and Future Directions

Knowledge Gaps

  • No empirical data on the pharmacokinetics or toxicity of Methyl 1-((Boc)amino)cyclopent-3-enecarboxylate.

  • Limited studies on regioselective functionalization of the cyclopentene ring.

Recommended Research Initiatives

  • Stereoselective Synthesis: Developing asymmetric methods to access enantiopure forms.

  • Biological Screening: Evaluating anticancer, antimicrobial, and anti-inflammatory activity in vitro.

  • Computational Modeling: Predicting binding affinities against therapeutic targets using molecular docking.

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